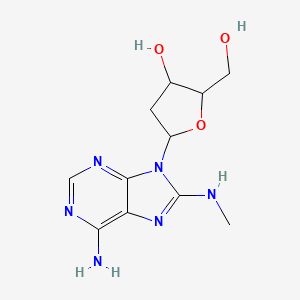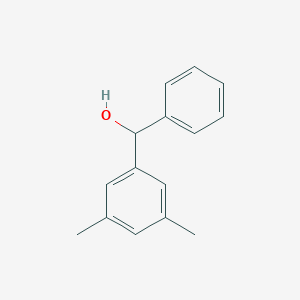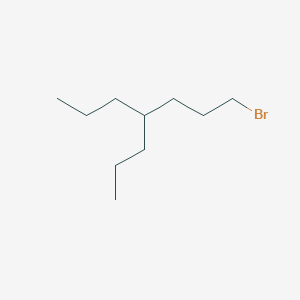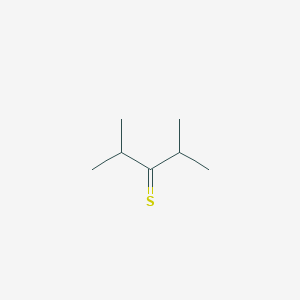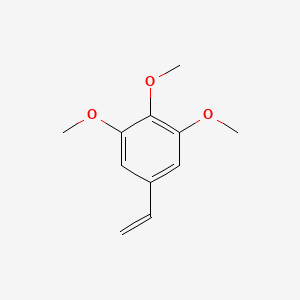![molecular formula C13H13ClFNO3S B3047088 Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro- CAS No. 1351623-04-5](/img/structure/B3047088.png)
Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro-
Descripción general
Descripción
Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro- is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The specific structure of this compound includes a 3-chloro and 4-fluoro substitution on the benzene ring, as well as a 2,5-dimethyl-3-furanyl group attached via a methylene bridge. This unique combination of functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro- typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.
Sulfonation: The amine is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Halogenation: The chloro and fluoro substituents are introduced via halogenation reactions using appropriate halogenating agents.
Furanyl Group Introduction: The 2,5-dimethyl-3-furanyl group is introduced through a Friedel-Crafts alkylation reaction using a suitable furan derivative and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan ring and the sulfonamide group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets. The furan ring may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of the target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide, 3-chloro-4-fluoro-: Lacks the furanyl group, which may result in different biological activities.
Benzenesulfonamide, 3-chloro-N-methyl-4-fluoro-: Contains a methyl group instead of the furanyl group, leading to variations in chemical reactivity and biological properties.
Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-: Lacks the fluoro substituent, which can affect its overall activity and specificity.
Uniqueness
The unique combination of the 3-chloro, 4-fluoro, and 2,5-dimethyl-3-furanyl groups in Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro- imparts distinct chemical and biological properties that differentiate it from similar compounds. These structural features can enhance its binding affinity, specificity, and overall biological activity, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
3-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO3S/c1-8-5-10(9(2)19-8)7-16-20(17,18)11-3-4-13(15)12(14)6-11/h3-6,16H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGLUFIAKLOOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147358 | |
| Record name | Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351623-04-5 | |
| Record name | Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351623-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 3-chloro-N-[(2,5-dimethyl-3-furanyl)methyl]-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


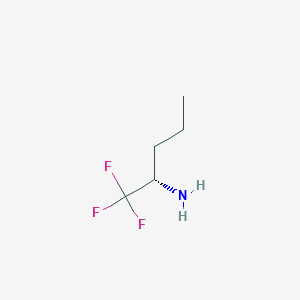
![7-Methylthieno[3,2-b]pyridine](/img/structure/B3047007.png)
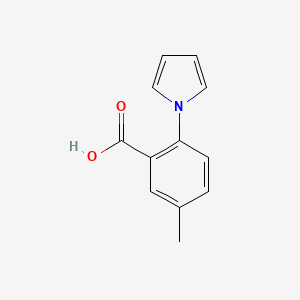
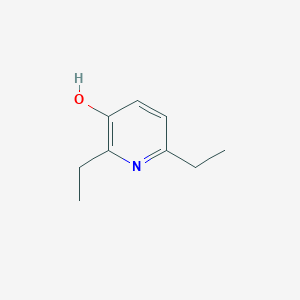
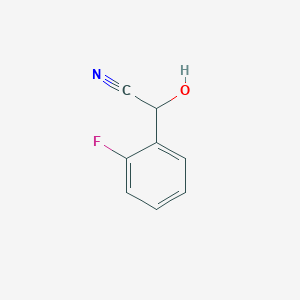
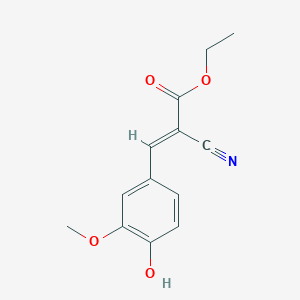
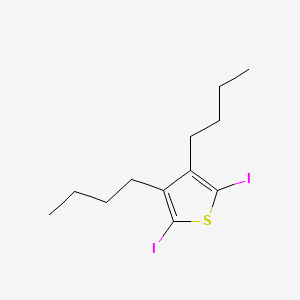
![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B3047016.png)
![[2-(Hydroxymethyl)oxolan-2-yl]methanol](/img/structure/B3047020.png)
